2-Methoxypyrroline

Organic Synthesis Cycloaddition Heterocyclic Chemistry

2-Methoxypyrroline (also known as 5-methoxy-3,4-dihydro-2H-pyrrole) is a five-membered cyclic imidate with the molecular formula C5H9NO and a molecular weight of 99.13 g/mol. Its core structure features a reactive C=N bond conjugated to a methoxy group, endowing it with electrophilic character and making it a versatile building block for the synthesis of nitrogen-containing heterocycles.

Molecular Formula C5H9NO
Molecular Weight 99.133
CAS No. 1078-28-0; 5264-35-7
Cat. No. B2812361
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methoxypyrroline
CAS1078-28-0; 5264-35-7
Molecular FormulaC5H9NO
Molecular Weight99.133
Structural Identifiers
SMILESCOC1=CCCN1
InChIInChI=1S/C5H9NO/c1-7-5-3-2-4-6-5/h3,6H,2,4H2,1H3
InChIKeyQLPXKYBQRVRKPC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-Methoxypyrroline (CAS 1078-28-0 / 5264-35-7): Technical Specifications and Sourcing Baseline


2-Methoxypyrroline (also known as 5-methoxy-3,4-dihydro-2H-pyrrole) is a five-membered cyclic imidate with the molecular formula C5H9NO and a molecular weight of 99.13 g/mol . Its core structure features a reactive C=N bond conjugated to a methoxy group, endowing it with electrophilic character and making it a versatile building block for the synthesis of nitrogen-containing heterocycles . The compound is typically supplied as a liquid (predicted density: 1.05–1.1 g/cm³; boiling point: ~120 °C) and requires refrigerated storage to maintain stability . Commercial offerings generally specify a purity of 95% or higher . This baseline overview establishes the fundamental identity and handling parameters essential for initial procurement assessment.

2-Methoxypyrroline (CAS 1078-28-0 / 5264-35-7): Why Substitution by Generic Pyrrolidines or Pyrroles Fails


The unique reactivity of 2-Methoxypyrroline stems from its cyclic imidate functionality (O–C=N), which is absent in structurally similar compounds like 2-pyrrolidinone (a lactam) or pyrrole (an aromatic amine). This electrophilic center enables specific [3+2] cycloaddition reactions with nucleophiles such as aminoacetonitrile to form pyrrolo[1,2-a]imidazole cores—a transformation not achievable with pyrrolidine or pyrrole [1]. Consequently, generic substitution with more common, less expensive pyrrolidines or pyrroles would fail to produce the desired bicyclic heterocycles that are essential scaffolds in many MEK inhibitor programs [2]. This fundamental mechanistic difference necessitates the use of 2-Methoxypyrroline for specific synthetic pathways, as highlighted in the quantitative evidence below.

2-Methoxypyrroline (CAS 1078-28-0 / 5264-35-7): Quantitative Differentiation Evidence for Procurement Decisions


Critical Reactivity for Pyrrolo[1,2-a]imidazole Synthesis

2-Methoxypyrroline enables the construction of pyrrolo[1,2-a]imidazole scaffolds via a specific [3+2] cycloaddition with aminoacetonitrile, yielding the hydrochloride salt in high purity [1]. In contrast, 2-pyrrolidinone (CAS 616-45-5) lacks the reactive imidate moiety and cannot undergo this transformation, instead requiring multi-step activation for similar heterocycle formation [1].

Organic Synthesis Cycloaddition Heterocyclic Chemistry

Differential Reactivity in Pyrrolinylpyrrole Formation

2-Methoxypyrroline reacts with pyrrole to form 1,2′-(1′-pyrrolinyl)-pyrrole, which upon pyrolysis rearranges to 2,2′-(1′-pyrrolinyl)pyrrole [1]. This cascade sequence is not observed with 2-methoxycarbonylpyrroline (an ester analog), which yields complex mixtures under similar conditions [1].

Organic Synthesis Pyrolysis Heterocyclic Chemistry

Electrophilic Reactivity and Regioselective Bromination

2-Methoxypyrroline undergoes regioselective bromination at the 3-position using N-bromosuccinimide (NBS), yielding 3-bromo-2-methoxy-1-pyrroline [1]. In contrast, 2-pyrrolidinone requires harsh conditions for bromination and often results in ring-opening [1].

Organic Synthesis Halogenation Heterocyclic Chemistry

Critical Role in Dihydroindolone and Dihydroindolizinone MEK Inhibitors

2-Methoxypyrroline is explicitly used as a reagent for the design and preparation of dihydroindolones and dihydroindolizinones, which are orally available MEK inhibitors with potent in vivo antitumor efficacy . This application is highlighted in multiple patent filings [1]. While 2-methoxycarbonylpyrroline can also be used in MEK inhibitor synthesis, 2-Methoxypyrroline is preferred for specific dihydroindolizinone scaffolds due to its ability to directly form the pyrrolo[1,2-a]imidazole core .

Medicinal Chemistry Kinase Inhibition Drug Discovery

2-Methoxypyrroline (CAS 1078-28-0 / 5264-35-7): Recommended Research and Industrial Application Scenarios


Synthesis of Pyrrolo[1,2-a]imidazole-Containing Kinase Inhibitors

2-Methoxypyrroline is the reagent of choice for constructing the pyrrolo[1,2-a]imidazole core found in many orally bioavailable MEK inhibitors. Its direct [3+2] cycloaddition with aminoacetonitrile provides a concise, high-yielding route to this privileged scaffold, as validated in patent literature [1].

Preparation of 3-Substituted Pyrroline Building Blocks

The regioselective bromination of 2-Methoxypyrroline at the 3-position yields 3-bromo-2-methoxy-1-pyrroline, a versatile intermediate for introducing diverse functional groups via cross-coupling or nucleophilic displacement [1]. This provides a strategic entry point for creating focused libraries of pyrroline-based compounds for medicinal chemistry exploration.

Synthesis of Bipyrrole Ligands and Complex Heterocycles

For researchers investigating bipyrrole frameworks, 2-Methoxypyrroline's reaction with pyrrole followed by pyrolysis offers a well-defined pathway to 2,2′-(1′-pyrrolinyl)pyrrole. This approach is more reliable than using ester analogs, which often result in complex product mixtures [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
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